Isoviolanthin

Description

Properties

IUPAC Name |

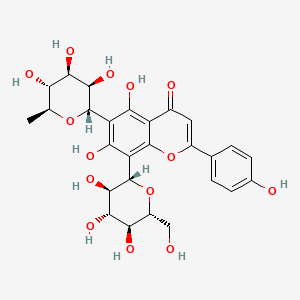

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)26(39-8)15-19(33)14-11(30)6-12(9-2-4-10(29)5-3-9)40-25(14)16(20(15)34)27-24(38)22(36)18(32)13(7-28)41-27/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBWSPDILHVKEV-RSPRXDBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoviolanthin: A Technical Guide to its Natural Origins and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoviolanthin, a flavonoid glycoside, has emerged as a compound of significant interest within the scientific community, particularly for its potential therapeutic applications in oncology. This technical guide provides a comprehensive overview of the natural sources of isoviolanthin, its discovery, and the experimental methodologies employed for its isolation and characterization. Furthermore, it delves into the molecular pathways influenced by isoviolanthin, presenting the information in a structured and technically detailed format to support ongoing and future research endeavors.

Natural Sources of Isoviolanthin

Isoviolanthin has been identified and isolated from a diverse range of plant species. The primary sources are herbaceous plants, many of which have a history of use in traditional medicine. The table below summarizes the known natural sources of this compound.

| Plant Family | Species | Common Name | Plant Part |

| Orchidaceae | Dendrobium officinale[1][2][3] | Tiepi Shihu | Leaves[1] |

| Orchidaceae | Dendrobium crystallinum[1] | - | - |

| Violaceae | Viola etrusca | - | - |

| Fabaceae | Glycyrrhiza species | Licorice | - |

| Passifloraceae | Passiflora sexflora | - | - |

| Marattiaceae | Angiopteris evecta | Giant Fern | - |

| Piperaceae | Piper bavinum | - | Herbs |

Discovery and Characterization

The discovery of isoviolanthin is intrinsically linked to phytochemical investigations of the aforementioned plant species. A key study detailing its isolation from the leaves of Dendrobium officinale provides a representative example of the discovery process. The compound was identified as a flavonoid glycoside through a series of analytical techniques.

Physicochemical Properties

Initial characterization of the isolated compound revealed it to be a yellow substance soluble in methanol and water. Standard chemical tests confirmed its flavonoid nature.

| Property | Observation/Test | Result |

| Color | Visual | Yellow |

| Solubility | Methanol, Water | Soluble |

| Flavonoid Test | Magnesite powder and HCl | Fuchsia color, indicating a flavonoid structure |

| Glycoside Test | Molisch reaction | Positive, confirming the presence of a sugar moiety |

Structural Elucidation

The precise chemical structure of isoviolanthin was determined using a combination of modern analytical methods. These techniques provided detailed information about its molecular weight, formula, and the connectivity of its atoms.

| Analytical Method | Purpose |

| HPLC | Purity determination |

| UV Spectroscopy | Analysis of chromophores |

| ESIMS | Molecular weight determination |

| ¹H-NMR & ¹³C-NMR | Detailed structural analysis |

The molecular formula of isoviolanthin has been established as C₂₇H₃₀O₁₄, with a molecular weight of 578.5 g/mol .

Experimental Protocols

The isolation and purification of isoviolanthin from natural sources require a multi-step approach to separate it from other plant metabolites. The following protocol is based on the successful extraction from Dendrobium officinale leaves.

Extraction and Purification Workflow

Detailed Methodology

-

Extraction : The plant material is first processed to create a crude extract. While the specific solvent system for the initial extraction is not detailed in the provided results, a general method for isoflavone extraction involves using a solvent-to-plant material ratio of 1:1 to 1:10 (g/mL) at a temperature between 40-70°C.

-

Filtration : The crude extract is filtered through a 0.45 µm filter to remove particulate matter.

-

Column Chromatography : The filtered extract is then subjected to column chromatography using Sephadex LH-20 resin. The column is eluted with 50% methanol at a flow rate of 1 mL/min. This step separates compounds based on their size and polarity.

-

Preparative High-Performance Liquid Chromatography (Pre-HPLC) : The fraction containing isoviolanthin is further purified using Pre-HPLC with a C18 column. A gradient elution with increasing concentrations of methanol (from 20% to 95%) is employed to achieve high purity. The detection wavelength is set at 270 nm.

Biological Activity and Signaling Pathways

Isoviolanthin has been shown to possess significant biological activity, particularly in the context of cancer cell biology. Studies have demonstrated its ability to reverse the epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma (HCC) cells. EMT is a critical process in cancer metastasis.

Inhibition of TGF-β-Induced EMT

Isoviolanthin exerts its anti-metastatic effects by targeting two key signaling pathways: the TGF-β/Smad and the PI3K/Akt/mTOR pathways. Treatment of HCC cells with isoviolanthin at concentrations of 2.5 µM, 5 µM, and 10 µM was shown to counteract the effects of EMT induced by 10 ng/mL of TGF-β1. This inhibitory action leads to a decrease in the migratory and invasive capabilities of the cancer cells.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of isoviolanthin on the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.

Conclusion

Isoviolanthin is a naturally occurring flavonoid glycoside with well-documented anti-cancer properties. Its isolation from various plant sources, particularly Dendrobium officinale, has been systematically achieved, and its structure has been elucidated through modern analytical techniques. The ability of isoviolanthin to inhibit key signaling pathways involved in cancer metastasis underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the natural origins, discovery, and molecular mechanisms of isoviolanthin.

References

- 1. Isoviolanthin Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isoviolanthin Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoviolanthin Biosynthesis Pathway in Dendrobium officinale: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoviolanthin, a significant C-glycosylflavonoid found in the medicinal orchid Dendrobium officinale, has garnered attention for its potential therapeutic properties. As a specific chemical marker for this species, understanding its biosynthesis is crucial for metabolic engineering and drug development. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of isoviolanthin in Dendrobium officinale, integrating data from metabolomic, transcriptomic, and broader plant biochemical studies. It includes a summary of quantitative data, detailed experimental protocols for key analytical techniques, and diagrams of the metabolic pathway and experimental workflows to facilitate further research and application.

Introduction

Dendrobium officinale is a valuable plant in traditional medicine, known to produce a variety of bioactive secondary metabolites, including polysaccharides, alkaloids, and flavonoids. Among the flavonoids, isoviolanthin, an apigenin di-C-glycoside, is a characteristic and distinguishing compound of this species.[1] C-glycosylflavonoids are noted for their enhanced stability against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts, which may contribute to their bioavailability and pharmacological activity.[2]

The biosynthesis of isoviolanthin follows the general flavonoid pathway, starting from the amino acid phenylalanine, and culminates in a series of specialized C-glycosylation steps. While the upstream pathway leading to the flavone backbone, apigenin, is well-established in many plants, the specific enzymes responsible for the C-glycosylation in D. officinale are yet to be fully characterized. This guide synthesizes the current knowledge to present a putative pathway for isoviolanthin biosynthesis.

Proposed Biosynthesis Pathway of Isoviolanthin

The biosynthesis of isoviolanthin in Dendrobium officinale is proposed to proceed through the established phenylpropanoid and flavonoid pathways to generate the apigenin core, followed by sequential C-glycosylation events.

Phenylpropanoid Pathway

The pathway initiates with the conversion of L-phenylalanine to cinnamic acid, which is then converted to p-coumaroyl-CoA. This series of reactions is catalyzed by a set of core enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-coumarate:CoA ligase (4CL)

Flavonoid Biosynthesis: Formation of the Apigenin Backbone

The central flavonoid pathway begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to form naringenin chalcone. This is subsequently isomerized by chalcone isomerase (CHI) to produce the flavanone, naringenin. Naringenin is a critical branch point in flavonoid biosynthesis. For the formation of apigenin, naringenin is oxidized by flavone synthase (FNS) .

C-Glycosylation of the Apigenin Backbone

The formation of isoviolanthin, an apigenin-6-C-arabinoside-8-C-glucoside, requires two C-glycosylation steps. The biosynthesis of C-glycosylflavones in plants is understood to proceed via a 2-hydroxyflavanone intermediate.[3] Therefore, it is proposed that naringenin is first hydroxylated to 2-hydroxynaringenin by flavanone 2-hydroxylase (F2H) . This intermediate is then acted upon by specific C-glycosyltransferases (CGTs) .

The proposed steps are:

-

First C-glycosylation: A C-glucosyltransferase (CGT1) transfers a glucose moiety from UDP-glucose to the 8-position of the 2-hydroxynaringenin A-ring, forming 2-hydroxynaringenin-8-C-glucoside.

-

Second C-glycosylation: A second C-glycosyltransferase (CGT2), specific for arabinose, transfers an arabinose moiety from UDP-arabinose to the 6-position, yielding 2-hydroxynaringenin-6-C-arabinoside-8-C-glucoside.

-

Dehydration and Aromatization: The di-C-glycosylated 2-hydroxyflavanone is then dehydrated to form the final product, isoviolanthin.

It is important to note that the specific C-glycosyltransferases responsible for these steps in Dendrobium officinale have not yet been isolated and characterized. The proposed pathway is based on studies of C-glycosylflavonoid biosynthesis in other plant species.

Caption: Proposed biosynthesis pathway of isoviolanthin in Dendrobium officinale.

Quantitative Data

Quantitative analysis of isoviolanthin and related flavonoids in Dendrobium officinale is essential for quality control and for understanding the metabolic flux through the biosynthesis pathway. The following table summarizes available data on the content of isoviolanthin in D. officinale from various sources.

| Compound | Plant Part | Provenance | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Isoviolanthin | Stems | Guizhou (GZ) | 29.48 ± 0.36 | UPLC-MS/MS | [4] |

| Isoviolanthin | Stems | Zhejiang (ZJ) | 12.66 ± 0.22 | UPLC-MS/MS | [4] |

| Isoviolanthin | Stems | Yunnan (YN) | 12.91 ± 0.21 | UPLC-MS/MS |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of isoviolanthin and its biosynthesis.

Extraction of Flavonoids from Dendrobium officinale

Objective: To extract flavonoids, including isoviolanthin, from plant material for subsequent analysis.

Protocol:

-

Sample Preparation: Dried plant material (e.g., stems) is ground into a fine powder.

-

Extraction Solvent: A mixture of methanol, water, and formic acid (e.g., 50:45:5, v/v/v) is commonly used.

-

Extraction Procedure:

-

A known weight of the powdered sample (e.g., 1 g) is mixed with the extraction solvent (e.g., 10 mL).

-

The mixture is subjected to ultrasonication or reflux extraction for a defined period (e.g., 30-60 minutes).

-

The mixture is then centrifuged to pellet the solid material.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

The supernatant is loaded onto a pre-conditioned C18 SPE cartridge.

-

The cartridge is washed with water to remove polar impurities.

-

The flavonoids are eluted with methanol.

-

-

Sample Concentration and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., methanol:water) for analysis.

Quantification of Isoviolanthin by UPLC-MS/MS

Objective: To accurately quantify the concentration of isoviolanthin in plant extracts.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm), is typically used.

-

Mobile Phase: A gradient elution with two solvents is employed:

-

Solvent A: Water with a small amount of acid (e.g., 0.1-0.5% formic acid).

-

Solvent B: Acetonitrile with a small amount of acid (e.g., 0.1-0.5% formic acid).

-

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 35°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), often in negative mode for flavonoids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for isoviolanthin and monitoring a specific product ion after fragmentation.

-

Quantification: A calibration curve is generated using a certified reference standard of isoviolanthin.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of genes encoding enzymes in the isoviolanthin biosynthesis pathway.

Protocol:

-

RNA Extraction: Total RNA is extracted from different tissues of Dendrobium officinale using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Primer Design: Gene-specific primers are designed for the target genes (e.g., PAL, CHS, FNS, and putative CGTs) and a reference gene (e.g., actin).

-

qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green-based master mix. The reaction mixture typically contains cDNA, forward and reverse primers, and the master mix.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Caption: General experimental workflow for the analysis of isoviolanthin.

Future Perspectives

The complete elucidation of the isoviolanthin biosynthesis pathway in Dendrobium officinale requires the identification and functional characterization of the specific C-glycosyltransferases involved. Future research should focus on:

-

Transcriptome Mining: Analyzing existing transcriptomic data from D. officinale to identify candidate genes belonging to the glycosyltransferase family 1.

-

Heterologous Expression and Enzyme Assays: Expressing candidate CGT genes in a heterologous host (e.g., E. coli or yeast) and performing in vitro enzyme assays with apigenin or 2-hydroxynaringenin as substrates to confirm their function.

-

Metabolic Engineering: Once the key enzymes are identified, metabolic engineering approaches can be employed to enhance the production of isoviolanthin in D. officinale or to produce it in a microbial host.

A thorough understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable bioactive compound for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC-based metabolomics of Dendrobium officinale revealing its antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]

Isoviolanthin: A Technical Guide to its Antioxidant and Cytoprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoviolanthin, a flavonoid C-glycoside, presents a promising scaffold for therapeutic development due to the established antioxidant and cytoprotective activities of its chemical class. Flavonoid C-glycosides are known to mitigate oxidative stress and protect cells from damage, positioning them as candidates for addressing a range of pathologies underpinned by oxidative damage. This technical guide provides an in-depth overview of the theoretical antioxidant and cytoprotective properties of Isoviolanthin, based on the known characteristics of structurally related flavonoid C-glycosides. It offers detailed experimental protocols for the evaluation of these properties, including standardized antioxidant assays and cell-based cytoprotection studies. Furthermore, this document illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the potential mechanisms of action and the methodologies for their investigation. While specific quantitative data for Isoviolanthin is not yet extensively available in public literature, this guide serves as a comprehensive resource for researchers to initiate and advance the study of this promising natural compound.

Introduction to Isoviolanthin and its Therapeutic Potential

Isoviolanthin is a flavonoid C-glycoside, a class of plant secondary metabolites characterized by a C-C bond between a flavonoid aglycone and a sugar moiety. This structural feature confers greater stability compared to their O-glycoside counterparts. Flavonoids, in general, are well-documented for their antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in cellular defense mechanisms. The cytoprotective effects of flavonoids are closely linked to their antioxidant capacity, as they can protect cells from damage induced by oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Given its chemical nature, Isoviolanthin is hypothesized to possess significant antioxidant and cytoprotective potential, making it a compelling subject for further investigation in drug discovery and development.

Antioxidant Properties of Flavonoid C-Glycosides: A Framework for Isoviolanthin

The antioxidant activity of flavonoids is primarily determined by their chemical structure, particularly the arrangement of hydroxyl groups on their aromatic rings. While specific data for Isoviolanthin is limited, the general antioxidant mechanisms of flavonoid C-glycosides are well-understood and can be extrapolated.

Quantitative Antioxidant Capacity Assays

Several in vitro assays are commonly employed to determine the antioxidant capacity of natural compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).

Table 1: Hypothetical Antioxidant Activity of Isoviolanthin (Illustrative)

| Assay | Principle | Expected Outcome for Isoviolanthin (IC50/EC50 in µg/mL) | Reference Compound (e.g., Ascorbic Acid) IC50 (µg/mL) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | Data not available. Expected to show dose-dependent scavenging activity. | ~5-15 |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation. | Data not available. Expected to show potent radical scavenging. | ~2-10 |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Data not available. Expected to exhibit significant reducing power. | ~5-20 |

Note: The values in this table are illustrative and are intended to provide a framework for the expected outcomes of antioxidant assays for a flavonoid C-glycoside like Isoviolanthin. Actual experimental data is required for validation.

Experimental Protocols for Antioxidant Assays

Principle: This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve Isoviolanthin in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each sample dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control well containing the solvent and DPPH solution is also prepared.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Methodology:

-

Reagent Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of Isoviolanthin in a suitable solvent.

-

Assay Procedure:

-

Add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution in a 96-well microplate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Methodology:

-

Reagent Preparation (FRAP Reagent):

-

300 mM Acetate buffer (pH 3.6).

-

10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl.

-

20 mM FeCl₃·6H₂O in distilled water.

-

Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm to 37°C before use.

-

-

Sample Preparation: Prepare a series of dilutions of Isoviolanthin.

-

Assay Procedure:

-

Add 10 µL of the sample to 190 µL of the FRAP reagent in a 96-well plate.

-

Incubate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µmol Fe²⁺ equivalents per gram of sample.

Cytoprotective Properties of Isoviolanthin

The cytoprotective effects of flavonoids like Isoviolanthin are often mediated by their ability to counteract oxidative stress, which can otherwise lead to cellular damage and apoptosis.

Cellular Mechanisms of Cytoprotection

Flavonoids can protect cells through various mechanisms:

-

Direct Scavenging of Reactive Oxygen Species (ROS): By neutralizing harmful free radicals within the cell.

-

Upregulation of Endogenous Antioxidant Defenses: Through the activation of signaling pathways such as the Nrf2-ARE pathway, which leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Table 2: Potential Cytoprotective Effects of Isoviolanthin against Oxidative Stress

| Assay | Cell Line | Oxidative Stressor | Measured Endpoint | Expected Outcome for Isoviolanthin |

| MTT Assay | e.g., HepG2, SH-SY5Y | H₂O₂ or t-BHP | Cell Viability | Increased cell viability in a dose-dependent manner. |

| Cellular Antioxidant Activity (CAA) Assay | HepG2 | AAPH | Inhibition of DCFH oxidation | Dose-dependent reduction in cellular fluorescence. |

| Western Blot | Various | H₂O₂ | Nrf2 nuclear translocation, HO-1 expression | Increased nuclear Nrf2 and HO-1 protein levels. |

Experimental Protocols for Cytoprotective Assays

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Culture: Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of Isoviolanthin for a specified period (e.g., 24 hours).

-

Induce oxidative stress by adding a cytotoxic agent like hydrogen peroxide (H₂O₂) for a further incubation period.

-

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the untreated control cells.

Principle: This assay measures the ability of a compound to prevent the oxidation of the probe 2',7'-dichlorofluorescin (DCFH) to the highly fluorescent dichlorofluorescein (DCF) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) within cells.

Methodology:

-

Cell Culture: Seed HepG2 cells in a 96-well, black-walled plate.

-

Loading with DCFH-DA: Treat cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

Treatment: Treat the cells with Isoviolanthin at various concentrations.

-

Induction of Oxidative Stress: Add AAPH to induce the formation of peroxyl radicals.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals using a fluorescence plate reader (excitation 485 nm, emission 538 nm).

-

Calculation: The CAA value is calculated based on the area under the fluorescence curve and is often expressed as quercetin equivalents.

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess Nrf2 activation, the translocation of Nrf2 from the cytoplasm to the nucleus and the upregulation of its target protein, HO-1, are measured.

Methodology:

-

Cell Treatment and Lysis: Treat cells with Isoviolanthin and/or an oxidative stressor. Lyse the cells to extract total protein or perform nuclear/cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing Pathways and Workflows

Signaling Pathway: Nrf2-ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.

Caption: Nrf2-ARE signaling pathway activation by Isoviolanthin.

Experimental Workflow: Cellular Antioxidant Activity Assay

A streamlined workflow for assessing the cellular antioxidant activity of a compound.

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Logical Relationship: Isoviolanthin's Cytoprotective Mechanism

A diagram illustrating the proposed logical flow from Isoviolanthin treatment to cellular protection.

Caption: Proposed cytoprotective mechanism of Isoviolanthin.

Conclusion and Future Directions

Isoviolanthin, as a member of the flavonoid C-glycoside family, holds considerable promise as a natural antioxidant and cytoprotective agent. This guide has provided a comprehensive theoretical framework and detailed experimental protocols to facilitate the investigation of these properties. The immediate future for Isoviolanthin research should focus on generating robust quantitative data for its antioxidant capacity using the assays detailed herein. Furthermore, elucidating its specific effects on cellular signaling pathways, particularly the Nrf2-ARE axis, will be crucial in understanding its mechanisms of cytoprotection. Such studies will be instrumental in validating the therapeutic potential of Isoviolanthin and paving the way for its development as a novel agent for the prevention and treatment of diseases associated with oxidative stress.

In Silico Prediction of Isoviolanthin's Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoviolanthin

Isoviolanthin is a flavonoid glycoside that has been isolated from medicinal plants such as Dendrobium officinale.[1][2][3][4] Emerging research has highlighted its potential as an anti-cancer agent, particularly in hepatocellular carcinoma (HCC).[1] Studies have demonstrated that isoviolanthin can inhibit the migration and invasion of cancer cells, suggesting its role in targeting pathways crucial for metastasis. Notably, it has been shown to exert its effects without inducing cytotoxicity in normal liver cells, making it a promising candidate for further investigation in cancer therapy. The primary known mechanism of action of isoviolanthin involves the modulation of key signaling pathways implicated in cancer progression.

Overview of In Silico Target Prediction Methodologies

In silico drug target prediction encompasses a variety of computational techniques to identify and characterize the interactions between a small molecule, such as isoviolanthin, and its biological targets. These methods are broadly classified into ligand-based and structure-based approaches, with network pharmacology emerging as a powerful complementary strategy.

2.1. Ligand-Based Approaches

Ligand-based methods leverage the principle that molecules with similar structures are likely to exhibit similar biological activities. These approaches are particularly useful when the three-dimensional structure of the target protein is unknown.

-

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of a molecule that are responsible for its biological activity. The resulting pharmacophore model can then be used as a query to screen large compound databases for molecules with similar features.

-

Chemical Similarity Searching: This method involves comparing the chemical structure of a query molecule (isoviolanthin) to a database of compounds with known biological targets. Molecules with a high degree of structural similarity are predicted to share common targets.

2.2. Structure-Based Approaches

Structure-based methods rely on the three-dimensional structure of the target protein to predict how a ligand will bind to it.

-

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Docking algorithms score the different binding poses based on factors like binding energy, providing insights into the strength and nature of the interaction.

-

Inverse Docking: In contrast to traditional docking where one ligand is docked against a single target, inverse docking screens a single ligand against a large library of protein structures to identify potential targets.

2.3. Network Pharmacology

Network pharmacology is a holistic approach that investigates the complex interactions between drugs, targets, and diseases within the context of biological networks. It aims to understand the system-level effects of a drug by analyzing its interactions with multiple targets and their downstream pathways.

Proposed In Silico Workflow for Isoviolanthin Target Prediction

The following workflow outlines a comprehensive in silico strategy to predict and validate the biological targets of isoviolanthin.

Known Signaling Pathways of Isoviolanthin

Experimental studies have elucidated that isoviolanthin exerts its anti-metastatic effects in hepatocellular carcinoma by targeting the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.

Data Presentation: Effective Concentrations of Isoviolanthin

The following table summarizes the effective concentrations of isoviolanthin observed in experimental studies on hepatocellular carcinoma (HCC) cells.

| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |

| HepG2, Bel-7402 | Cell Viability (MTT) | 2.5 µM - 10 µM | No significant inhibition of HCC cell viability. | |

| HepG2, Bel-7402 | Cell Viability (MTT) | > 10 µM | Significant suppression of HCC cell viability. | |

| LO2 (normal liver) | Cell Viability (MTT) | Up to 100 µM | No cytotoxic effect. | |

| HepG2, Bel-7402 | Migration and Invasion | 2.5 µM, 5 µM, 10 µM | Dose-dependent reduction in migratory and invasive capacities. | |

| HepG2, Bel-7402 | MMP-2 and MMP-9 Secretion (ELISA) | 2.5 µM, 5 µM, 10 µM | Dose-dependent reduction in MMP-2 and MMP-9 levels. | |

| HepG2, Bel-7402 | EMT Marker Expression (Western Blot) | 2.5 µM, 5 µM, 10 µM | Reversal of TGF-β1-induced changes in EMT markers. |

Experimental Protocols for In Silico Target Prediction

This section provides detailed methodologies for the key in silico experiments outlined in the proposed workflow.

6.1. Protocol for Pharmacophore Modeling and Virtual Screening

-

Ligand Preparation:

-

Obtain the 3D structure of isoviolanthin from a chemical database like PubChem.

-

Generate multiple conformers of the ligand to account for its flexibility.

-

-

Pharmacophore Model Generation (Structure-Based):

-

If a known target with a co-crystallized ligand similar to isoviolanthin is available, use this complex to generate a structure-based pharmacophore model using software like LigandScout or Discovery Studio.

-

The model will consist of features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings that are crucial for binding.

-

-

Pharmacophore Model Generation (Ligand-Based):

-

If no suitable target structure is available, a ligand-based pharmacophore model can be generated by aligning a set of known active molecules that are structurally similar to isoviolanthin.

-

-

Database Preparation:

-

Select a compound database for screening (e.g., ZINC, ChEMBL).

-

Prepare the database by generating 3D conformers for each molecule.

-

-

Virtual Screening:

-

Use the generated pharmacophore model as a 3D query to screen the prepared compound database.

-

Molecules from the database that fit the pharmacophore query are identified as potential hits.

-

6.2. Protocol for Molecular Docking

-

Target Protein Preparation:

-

Retrieve the 3D structure of a putative target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site, which can be identified from the location of a co-crystallized ligand or predicted using binding site prediction tools.

-

-

Ligand Preparation:

-

Prepare the 3D structure of isoviolanthin as described in the pharmacophore modeling protocol.

-

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock or Glide to dock the prepared isoviolanthin into the defined binding site of the target protein.

-

The program will generate multiple binding poses of the ligand.

-

-

Analysis of Results:

-

Analyze the docking results based on the predicted binding energy or docking score. A lower binding energy generally indicates a more favorable interaction.

-

Visualize the docked complex to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between isoviolanthin and the target protein.

-

6.3. Protocol for Network Pharmacology Analysis

-

Target Identification:

-

Compile a list of putative targets for isoviolanthin from the ligand-based and structure-based prediction methods.

-

-

Network Construction:

-

Use databases such as STRING and GeneCards to construct a protein-protein interaction (PPI) network for the identified targets.

-

Construct a drug-target-disease network by incorporating information on diseases associated with the targets.

-

-

Network Analysis and Visualization:

-

Use software like Cytoscape to visualize and analyze the constructed networks.

-

Identify key nodes (hub proteins) and pathways within the network that are likely to be modulated by isoviolanthin.

-

-

Functional Enrichment Analysis:

-

Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the identified targets to understand their biological functions and the pathways they are involved in.

-

Conclusion

The in silico prediction of biological targets offers a powerful and efficient approach to unraveling the complex pharmacology of natural products like isoviolanthin. By integrating ligand-based, structure-based, and network pharmacology methods, researchers can generate a robust list of putative targets for subsequent experimental validation. The known activity of isoviolanthin on the TGF-β/Smad and PI3K/Akt/mTOR pathways provides a solid foundation for these computational studies. The methodologies and workflow presented in this guide offer a comprehensive framework for scientists and drug development professionals to further explore the therapeutic potential of isoviolanthin and accelerate the discovery of novel anti-cancer therapies.

References

- 1. Integrating Network Pharmacology and Experimental Validation to Identifying Key Herbal Components and Targets for Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoviolanthin Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential anti-liver cancer targets and mechanisms of kaempferitrin based on network pharmacology, molecular docking and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

Flavonoid Glycosides in Traditional Chinese Medicine: A Technical Guide for Researchers

Introduction

Flavonoid glycosides, a major class of secondary metabolites ubiquitously found in the plant kingdom, are integral to the therapeutic efficacy of many traditional Chinese medicines (TCM). These compounds consist of a flavonoid aglycone linked to one or more sugar moieties. The glycosylation enhances their solubility and stability, and critically influences their bioavailability and pharmacological activities. In TCM, herbs rich in flavonoid glycosides are utilized for a wide array of conditions, including inflammatory diseases, cardiovascular disorders, neurodegenerative diseases, and cancer. This technical guide provides an in-depth overview of the core aspects of flavonoid glycosides in TCM, tailored for researchers, scientists, and drug development professionals. It delves into their quantitative distribution, detailed experimental protocols for their study, and the molecular signaling pathways through which they exert their therapeutic effects.

Quantitative Distribution of Flavonoid Glycosides in Select TCM Herbs

The concentration of flavonoid glycosides in medicinal plants can vary significantly based on the species, geographical origin, harvest time, and processing methods. Accurate quantification is crucial for the quality control and standardization of herbal medicines. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques for this purpose.[1][2][3] The following tables summarize the content of prominent flavonoid glycosides in several commonly used TCM herbs.

| TCM Herb (Scientific Name) | Flavonoid Glycoside | Concentration Range (mg/g of dry weight) | Analytical Method | Reference(s) |

| Scutellaria baicalensis (黄芩) | Baicalin | 14.9 - 149 | HPLC | [4] |

| Wogonoside | 1.1 - 11.2 | HPLC | [4] | |

| Pueraria lobata (葛根) | Puerarin | 13.14 - 60.56 | HPLC | |

| Citrus reticulata (陈皮) | Hesperidin | 21.56 - 59.7 | HPLC | |

| Ginkgo biloba (银杏叶) | Flavone Glycosides (total) | ~37 | HPLC | |

| Epimedium spp. (淫羊藿) | Icariin | 16.9% of extract powder | HPLC | |

| Toona sinensis (香椿) | Rutin | 0.95 - 10.12 | HPLC-DAD | |

| Quercetin-3-O-β-D-glucoside | 0.46 - 4.13 | HPLC-DAD | ||

| Quercitrin | 1.12 - 11.89 | HPLC-DAD | ||

| Kaempferol-3-O-α-L-rhamnoside | 0.21 - 2.17 | HPLC-DAD | ||

| Sophora japonica (槐米) | Rutin | Not specified | LC-ESI-MS/MS | |

| Quercetin | Not specified | LC-ESI-MS/MS | ||

| Kaempferol | Not specified | LC-ESI-MS/MS | ||

| Glycyrrhiza uralensis (甘草) | Liquiritin | Not specified | 1H-qNMR | |

| Isoliquiritin | Not specified | 1H-qNMR |

Experimental Protocols

Extraction of Flavonoid Glycosides

The selection of an appropriate extraction method is critical for maximizing the yield of flavonoid glycosides from plant materials. Maceration, percolation, and Soxhlet extraction are conventional methods. Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer higher efficiency and shorter extraction times.

Protocol: Microwave-Assisted Extraction of Icariin from Epimedium

This protocol is adapted from a patented method for extracting icariin.

-

Sample Preparation: Dry the stems and leaves of Epimedium and pulverize them to pass through a 60-mesh sieve.

-

Solvent Preparation: Prepare a 50% (v/v) aqueous ethanol solution.

-

Extraction:

-

Place 10 kg of the powdered plant material into a microwave extraction apparatus.

-

Add the 50% ethanol solution at a solid-to-liquid ratio of 1:12 (w/v).

-

Set the microwave power to 800W and the temperature to 60°C.

-

Extract for 10 minutes.

-

-

Filtration and Concentration:

-

Filter the resulting extract to obtain the extraction liquor.

-

Subject the liquor to vacuum concentration to obtain a concentrate.

-

-

Purification:

-

Remove particulate impurities from the concentrate using a 0.45 µm millipore filtration membrane.

-

The resulting filtrate can be further purified by chromatographic methods.

-

Isolation and Purification of Flavonoid Glycosides

Column chromatography is a standard technique for the isolation and purification of flavonoid glycosides from crude extracts. High-speed counter-current chromatography (HSCCC) is another effective method.

Protocol: Isolation of Flavonoid Glycosides from Psidium guajava Leaves via HSCCC

This protocol is based on a published method for isolating flavonoid glycosides from guava leaves.

-

Sample Preparation: An ethyl acetate extract of Psidium guajava leaves is used as the starting material.

-

Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4, v/v/v/v). The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

-

HSCCC Operation:

-

Dissolve the crude extract in a 1:1 (v/v) mixture of the upper and lower phases.

-

Perform the separation using a high-speed counter-current chromatograph.

-

-

Fraction Collection and Analysis: Collect the fractions and analyze them by HPLC to identify and pool the fractions containing the purified flavonoid glycosides.

Quantification of Flavonoid Glycosides by HPLC

Protocol: HPLC Quantification of Four Flavonol Glycosides in Toona sinensis

This protocol is adapted from a study on the quantitative analysis of flavonol glycosides in Toona sinensis leaves.

-

Instrumentation: A high-performance liquid chromatograph equipped with a diode array detector (DAD).

-

Chromatographic Conditions:

-

Column: Waters XBridge Shield RP18 column (150 mm × 4.6 mm, 3.5 μm).

-

Column Temperature: 35°C.

-

Mobile Phase: Acetonitrile (A) and water containing 0.30% trifluoroacetic acid (B).

-

Gradient Elution: A suitable gradient program to separate the target analytes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

-

Standard and Sample Preparation:

-

Prepare standard solutions of rutinoside, quercetin-3-O-β-D-glucoside, quercetin-3-O-α-L-rhamnoside, and kaempferol-3-O-α-L-rhamnoside of known concentrations.

-

Prepare sample solutions by extracting the powdered leaves of Toona sinensis with a suitable solvent, followed by filtration.

-

-

Analysis and Quantification:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

-

Construct a calibration curve for each standard by plotting peak area against concentration.

-

Quantify the amount of each flavonol glycoside in the sample using the respective calibration curve.

-

Signaling Pathways Modulated by Flavonoid Glycosides

Flavonoid glycosides exert their diverse pharmacological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Several flavonoid glycosides, such as those from luteolin and kaempferol, have been shown to inhibit the NF-κB pathway.

Diagram: Inhibition of NF-κB Pathway by Luteolin Glycosides

References

- 1. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids by HPLC : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 4. Flavonoid profiling of a traditional Chinese medicine formula of Huangqin Tang using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Isoviolanthin as a Modulator of the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoviolanthin, a flavonoid glycoside extracted from Dendrobium officinale, has demonstrated significant potential as a therapeutic agent, particularly in the context of cancer metastasis.[1][2] This technical guide provides an in-depth overview of the molecular interactions between isoviolanthin and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility; its dysregulation is a hallmark of many cancers.[3][4] This document details the inhibitory effects of isoviolanthin on this pathway, presenting quantitative data from key experimental findings, comprehensive experimental protocols, and visual diagrams of the signaling cascade and workflows.

Introduction: The PI3K/Akt/mTOR Pathway and Isoviolanthin

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cellular processes fundamental to cancer progression, including cell proliferation, survival, and angiogenesis.[3] Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of a cascade of downstream effectors. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3), which in turn activates Akt. Activated Akt then phosphorylates a variety of substrates, including mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. The mTORC1 complex, in particular, plays a central role in promoting protein synthesis and cell growth through the phosphorylation of downstream targets like p70S6 kinase (P70S6K).

Isoviolanthin is a flavonoid glycoside that has been identified as a potent inhibitor of this pathway. Research has shown that isoviolanthin can effectively suppress the phosphorylation of key components of the PI3K/Akt/mTOR cascade, thereby mitigating its pro-tumorigenic effects. This guide will explore the experimental evidence supporting this role of isoviolanthin.

Quantitative Data: Dose-Dependent Effects of Isoviolanthin

The inhibitory effects of isoviolanthin on the PI3K/Akt/mTOR pathway and associated cellular processes have been quantified in hepatocellular carcinoma (HCC) cells. The following tables summarize the dose-dependent effects of isoviolanthin on protein phosphorylation, cell migration and invasion, and the expression of matrix metalloproteinases (MMPs).

Table 1: Effect of Isoviolanthin on the Phosphorylation of PI3K/Akt/mTOR Pathway Proteins in TGF-β1-induced HCC Cells

| Protein | Isoviolanthin Concentration | Relative Phosphorylation Level (Normalized to Control) |

| p-Akt | 2.5 µM | Markedly Decreased |

| 5 µM | Markedly Decreased | |

| 10 µM | Markedly Decreased | |

| p-mTOR | 2.5 µM | Markedly Decreased |

| 5 µM | Markedly Decreased | |

| 10 µM | Markedly Decreased | |

| p-P70S6K | 2.5 µM | Markedly Decreased |

| 5 µM | Markedly Decreased | |

| 10 µM | Markedly Decreased |

Table 2: Effect of Isoviolanthin on TGF-β1-induced Cell Migration and Invasion in HCC Cells

| Process | Isoviolanthin Concentration | Inhibition of Migration/Invasion (Relative to TGF-β1 alone) |

| Cell Migration | 20 µM | Markedly Suppressed |

| Cell Invasion | 20 µM | Markedly Suppressed |

Table 3: Effect of Isoviolanthin on TGF-β1-induced MMP-2 and MMP-9 Expression in HCC Cells

| Protein | Isoviolanthin Concentration | Relative Protein Level (Normalized to TGF-β1 alone) |

| MMP-2 | 2.5 µM | Significantly Inhibited |

| 5 µM | Significantly Inhibited | |

| 10 µM | Significantly Inhibited | |

| MMP-9 | 2.5 µM | Significantly Inhibited |

| 5 µM | Significantly Inhibited | |

| 10 µM | Significantly Inhibited |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of isoviolanthin on the PI3K/Akt/mTOR pathway.

Cell Culture and Treatment

-

Cell Lines: Human hepatocellular carcinoma (HCC) cell lines, such as HepG2 and Bel-7402, are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of EMT: To study the effects on metastasis-related processes, epithelial-mesenchymal transition (EMT) can be induced by treating the cells with 10 ng/mL of transforming growth factor-beta 1 (TGF-β1) for 48 hours.

-

Isoviolanthin Treatment: Following TGF-β1 induction, cells are treated with varying concentrations of isoviolanthin (e.g., 2.5, 5, 10, 20 µM) for a specified duration, typically 24 hours.

Western Blot Analysis

This protocol is for the detection and quantification of total and phosphorylated proteins within the PI3K/Akt/mTOR pathway.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris.

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of Akt, mTOR, P70S6K, and other proteins of interest.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH is often used as a loading control.

Cell Migration and Invasion Assays (Transwell Assay)

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).

-

Chamber Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. For invasion assays, the inserts are pre-coated with Matrigel.

-

Cell Seeding: Cells are serum-starved for 24 hours, then resuspended in serum-free medium and seeded into the upper chamber of the Transwell insert.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% FBS.

-

Incubation: The plate is incubated for a specified time (e.g., 24-48 hours) to allow for cell migration or invasion.

-

Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed with methanol and stained with crystal violet. The number of stained cells is then counted under a microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of isoviolanthin for the desired duration (e.g., 24 or 48 hours).

-

MTT Incubation: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by Isoviolanthin.

Experimental Workflow Diagram

Caption: A generalized workflow for Western blot analysis.

References

- 1. Isoviolanthin Extracted from Dendrobium officinale Reverses TGF-β1-Mediated Epithelial⁻Mesenchymal Transition in Hepatocellular Carcinoma Cells via Deactivating the TGF-β/Smad and PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Isoviolanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoviolanthin, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical properties and stability of isoviolanthin. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its analysis, and an exploration of its known signaling pathway interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of isoviolanthin as a potential therapeutic agent.

Chemical Properties of Isoviolanthin

Isoviolanthin, with the chemical formula C₂₇H₃₀O₁₄, is a C-glycosylflavone. Its structure consists of an apigenin backbone with two sugar moieties, glucose and rhamnose, attached at the C-6 and C-8 positions, respectively.

Physicochemical Properties

A summary of the key physicochemical properties of isoviolanthin is presented in Table 1. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₁₄ | [1] |

| Molecular Weight | 578.52 g/mol | [1][2] |

| Appearance | Yellow powder | [3] |

| Solubility | Soluble in methanol, water, DMSO, pyridine, and ethanol. | [3] |

| UV Absorption (λmax) | 216 nm, 271 nm, 336 nm (in methanol) |

Table 1: Physicochemical Properties of Isoviolanthin

Spectral Data

The structural elucidation of isoviolanthin is typically achieved through a combination of spectroscopic techniques.

-

UV-Vis Spectroscopy: In a methanol solution, isoviolanthin exhibits characteristic absorption peaks for flavonoids at 216 nm, 271 nm, and 336 nm.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of isoviolanthin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for confirming the detailed chemical structure, including the positions of the glycosidic linkages and the stereochemistry of the sugar moieties.

Stability Profile of Isoviolanthin

Understanding the stability of isoviolanthin under various conditions is critical for its development as a pharmaceutical agent. This includes its susceptibility to degradation by factors such as pH, temperature, and light.

While specific quantitative data on the forced degradation of isoviolanthin is limited in the current literature, general knowledge of flavonoid glycoside stability suggests that it is susceptible to hydrolysis under acidic and alkaline conditions, as well as to oxidative and photolytic degradation.

Storage Recommendations for Stock Solutions:

-

-80°C: Stable for up to 6 months.

-

-20°C: Stable for up to 1 month (protect from light).

It is recommended to prepare and use solutions on the same day. If stock solutions are prepared in advance, they should be aliquoted and stored in tightly sealed vials at -20°C for up to two weeks to avoid repeated freeze-thaw cycles. For enhanced solubility in aqueous solutions, warming the tube at 37°C and using an ultrasonic bath for a short period may be beneficial.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and biological evaluation of isoviolanthin.

Structural Analysis of Isoviolanthin

The following protocol outlines the general steps for the structural identification of isoviolanthin isolated from a plant source.

Methodology:

-

Solubility Test: Dissolve an adequate amount of the isolated compound in methanol and water to assess its solubility.

-

Flavonoid Characterization:

-

To a methanol solution of the compound, add magnesite powder and hydrochloric acid. A fuchsia color indicates the presence of a flavonoid backbone.

-

Perform the Molisch reaction to confirm the presence of sugar moieties. A positive result confirms the compound is a flavonoid glycoside.

-

-

Purity Determination: Determine the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).

-

Spectroscopic Analysis:

-

Record the UV-Vis spectrum of the compound in methanol.

-

Obtain the mass spectrum using ESI-MS to determine the molecular weight.

-

Perform ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the complete chemical structure and compare the spectral data with literature values for confirmation.

-

Diagram 1: Workflow for the structural analysis of isoviolanthin.

Western Blot Analysis of Signaling Pathways

This protocol is designed to analyze the effect of isoviolanthin on the phosphorylation status of key proteins in the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.

Methodology:

-

Cell Culture and Treatment: Culture hepatocellular carcinoma (HCC) cells (e.g., HepG2, Bel-7402) to 70-80% confluency. Pre-treat the cells with 10 ng/mL of TGF-β1 to induce epithelial-mesenchymal transition (EMT) and then treat with varying concentrations of isoviolanthin.

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Smad2, p-Smad2, Akt, p-Akt, mTOR, p-mTOR) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Diagram 2: General workflow for Western blot analysis.

Signaling Pathway Interactions

Isoviolanthin has been shown to exert its biological effects, particularly its anti-cancer activities, by modulating specific intracellular signaling pathways.

Inhibition of TGF-β/Smad and PI3K/Akt/mTOR Pathways

In hepatocellular carcinoma (HCC) cells, isoviolanthin has been demonstrated to inhibit TGF-β1-mediated migration and invasion by deactivating the epithelial-mesenchymal transition (EMT) process. This is achieved through the simultaneous inhibition of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.

Mechanism of Action:

-

TGF-β/Smad Pathway: Isoviolanthin treatment leads to a decrease in the phosphorylation of Smad2 and Smad3, which are key downstream effectors of the TGF-β receptor. This inhibition prevents the translocation of Smad complexes to the nucleus and subsequent transcription of EMT-related genes.

-

PI3K/Akt/mTOR Pathway: Isoviolanthin also reduces the phosphorylation of Akt and mTOR, central nodes in this pro-survival and pro-proliferative pathway. The downstream effector p70S6K is also dephosphorylated. Inhibition of this pathway contributes to the suppression of cell migration, invasion, and proliferation.

Diagram 3: Isoviolanthin inhibits the TGF-β/Smad and PI3K/Akt/mTOR pathways.

Conclusion

Isoviolanthin is a promising natural compound with well-defined chemical properties and significant biological activities. Its ability to modulate key signaling pathways involved in cancer progression makes it a compelling candidate for further drug development. This technical guide provides a foundational understanding of isoviolanthin's chemistry and stability, along with practical experimental protocols. Further research, particularly focused on detailed stability studies under forced degradation conditions, will be crucial for advancing its potential clinical applications.

References

A Technical Guide to the Extraction and Analysis of Isoviolanthin from Viola Species for Drug Discovery and Development

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoviolanthin, a flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the extensive flavonoid family, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties. Various species of the Viola genus, commonly known as violets or pansies, are recognized for their rich phytochemical profiles, which include a variety of flavonoids.[1][2] This technical guide provides an in-depth overview of the methodologies for extracting isoviolanthin from Viola species, tailored for researchers and professionals in the field of drug development. The document outlines detailed experimental protocols, data presentation for comparative analysis, and visualizations of relevant biological pathways.

While extensive research has been conducted on the extraction of flavonoids from Viola odorata and Viola tricolor, a highly detailed protocol for the specific isolation of isoviolanthin is well-documented in studies of Dendrobium officinale.[3] This guide will present a comprehensive extraction and purification strategy adapted from this well-established methodology, alongside broader techniques applicable to flavonoid extraction from Viola species.

Phytochemical Profile of Viola Species

Several species of the Viola genus are known to contain a diverse array of bioactive compounds. The primary classes of phytochemicals and their content can vary based on the species, geographical location, and extraction method.

Quantitative Data on Phytochemical Content

The following table summarizes the quantitative analysis of total phenolic and flavonoid content from various Viola species, providing a baseline for expected yields from crude extracts.

| Species | Plant Part | Extraction Solvent | Total Phenolic Content (mg/100mg) | Total Flavonoid Content (mg/100mg) | Reference |

| Viola odorata | Flower | Hydroalcoholic | 0.521 | 0.637 | |

| Viola canescens | Flower | Not Specified | 5.14 (mg GAE/g) | 6.51 (mg RE/g) | |

| Viola pilosa | Flower | Not Specified | 3.33 (mg GAE/g) | 3.61 (mg RE/g) | |

| Viola odorata | Leaf | Methanol | 0.34 (mg/g) | - | |

| Viola odorata | Leaf | n-Hexane | - | 0.021 (mg/g) |

Note: GAE = Gallic Acid Equivalents; RE = Rutin Equivalents. Direct comparison between studies may be limited due to different quantification standards and units.

Detailed Experimental Protocols for Isoviolanthin Extraction

This section details a comprehensive protocol for the extraction and purification of isoviolanthin, adapted from established methods for flavonoid glycosides. This protocol should be considered a foundational methodology, with the understanding that optimization for specific Viola species may be required.

General Extraction Workflow

The overall process for isolating isoviolanthin involves initial solvent extraction, followed by liquid-liquid partitioning to separate compounds based on polarity, and concluding with chromatographic purification.

Caption: Workflow for Isoviolanthin Extraction and Purification.

Step-by-Step Methodology

3.2.1 Preparation of Plant Material

-

Collect the aerial parts (leaves and flowers) of the desired Viola species.

-

Thoroughly wash the plant material with distilled water to remove any debris.

-

Dry the plant material in a hot air oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

3.2.2 Crude Extraction

-

Weigh the powdered plant material.

-

Add 80% ethanol to the powder in a solid-to-liquid ratio of approximately 1:10 (w/v).

-

Perform reflux extraction for 2 hours. This process should be repeated three times to maximize the extraction yield.

-

After each extraction cycle, filter the mixture through gauze to separate the extract from the solid plant residue.

-

Combine the filtrates and concentrate the extract using a rotary evaporator until a thick paste is obtained.

3.2.3 Liquid-Liquid Partitioning

-

Suspend the concentrated paste in distilled water.

-

Transfer the suspension to a separating funnel.

-

Add an equal volume of petroleum ether and shake vigorously. Allow the layers to separate and discard the upper petroleum ether layer. This step removes non-polar compounds.

-

To the remaining aqueous layer, add an equal volume of ethyl acetate, shake, and allow the layers to separate. Collect and set aside the upper ethyl acetate fraction.

-

To the remaining aqueous layer, add an equal volume of n-butyl alcohol, shake, and allow for phase separation. The upper n-butyl alcohol fraction, which contains isoviolanthin, should be collected.

-

Concentrate the n-butyl alcohol fraction to dryness under vacuum.

3.2.4 Chromatographic Purification

-

Prepare a chromatographic column with AB-8 macroporous absorption resin.

-

Activate the column by washing it with 95% ethanol.

-

Dissolve the dried n-butyl alcohol extract in a small volume of distilled water.

-

Load the sample onto the prepared column.

-

Wash the column with distilled water to remove highly polar impurities.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

-

Collect the fractions and monitor them for the presence of isoviolanthin using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing pure isoviolanthin and concentrate them to yield the final product.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of isoviolanthin.

| HPLC Parameters | |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength of 270 nm |

| Standard | Pure isoviolanthin for calibration curve |

Biological Activity and Signaling Pathways

Isoviolanthin has been shown to exert its biological effects through the modulation of specific signaling pathways, particularly those involved in inflammation and cellular proliferation.

Anti-inflammatory and Anti-cancer Signaling

Research has demonstrated that isoviolanthin can reverse the epithelial-mesenchymal transition (EMT) in cancer cells, a critical process in metastasis. This is achieved through the deactivation of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.

Caption: Isoviolanthin's Inhibition of TGF-β and PI3K Pathways.

Flavonoids, in general, are also known to modulate inflammatory responses by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of genes involved in inflammation, immunity, and cell survival. Inhibition of NF-κB by flavonoids can lead to a reduction in the production of pro-inflammatory cytokines.

Conclusion